
5-(4-Fluorophenyl)pyridine-3,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-(4-Fluorophenyl)pyridine-3,4-diamine” is a chemical compound with the linear formula C11H10FN3 . It is a derivative of pyridine, which is a six-membered heterocyclic compound . Pyridine derivatives are important structural motifs found in numerous bioactive molecules .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported in various studies . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed . This methodology has shown robustness, with ninety-three 5-aminoaryl pyridines and thirty-three 5-phenol pyridines synthesized .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using density functional theory calculations . These calculations can provide insights into the electronic structure, spectroscopic, and optical properties of the compound .
Chemical Reactions Analysis
Pyrazole derivatives, which include “this compound”, have been studied for their chemical reactions . The α,β-ethylenic ketones having a leaving group may react with hydrazine derivatives to form pyrazolines, which, after removal of the leaving group, provide the desired pyrazoles .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight, which is 239.68 . It is a powder at room temperature .
Wissenschaftliche Forschungsanwendungen
High Glass Transition and Thermal Stability
- A study by (Wang et al., 2008) synthesized a diamine monomer containing pyridine and triphenylamine groups, which showed high glass transition temperatures and excellent thermal stability. This suggests potential applications in thermally stable materials.
High Transparent Polyimides
- (Guan et al., 2015) synthesized isomeric pyridine-containing aromatic diamine monomers. These were used to create polyimides with properties such as solubility, thermal and mechanical stability, and optical clarity, indicating their usefulness in high-performance polymers.
Electroluminescence and Photoluminescence
- (Yang et al., 2013) explored a diamine ligand with a fluorine atom and its corresponding Re(I) complex. This study focused on photophysical performance and electroluminescence, suggesting applications in light-emitting devices.
Novel Fluorescent Poly(pyridine-imide) Acid Chemosensor
- (Wang et al., 2008) developed a novel diamine for poly(pyridine-imide) preparation, exhibiting fluorescence and acting as an acid chemosensor, indicating potential in sensing applications.
Pyrimidine Linked with Morpholinophenyl Derivatives
- (Gorle et al., 2016) synthesized derivatives with potential larvicidal activity. This highlights applications in biological activity research.
Synthesis of Novel Soluble Fluorinated Polyamides
- (Liu et al., 2013) created polyamides containing pyridine and sulfone moieties, which demonstrated properties like high solubility, thermal stability, and mechanical strength, useful in advanced material development.
Rhenium(I) Complex with Fluorine/Oxadiazole-Bifunctionalized Diamine Ligand
- (Wang, 2013) researched a Rhenium(I) complex with a bifunctionalized diamine ligand for photophysical properties, indicating use in photophysical studies.
Safety and Hazards
Zukünftige Richtungen
The future directions for “5-(4-Fluorophenyl)pyridine-3,4-diamine” could involve further exploration of its potential applications in various fields. The robustness of the methodology for synthesizing 5-aminoaryl pyridines and 5-phenol pyridines suggests potential for further development and application of these compounds .
Eigenschaften
IUPAC Name |
5-(4-fluorophenyl)pyridine-3,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3/c12-8-3-1-7(2-4-8)9-5-15-6-10(13)11(9)14/h1-6H,13H2,(H2,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGBWOOKYCGRSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CC(=C2N)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30673342 |
Source


|
| Record name | 5-(4-Fluorophenyl)pyridine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30673342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214373-94-0 |
Source


|
| Record name | 5-(4-Fluorophenyl)pyridine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30673342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
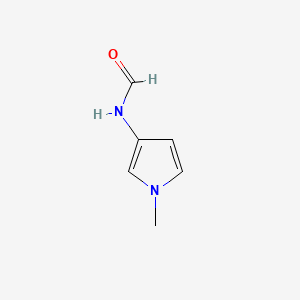
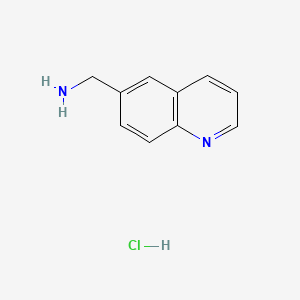
![6-Methoxybenzo[D]oxazol-2-amine](/img/structure/B596648.png)
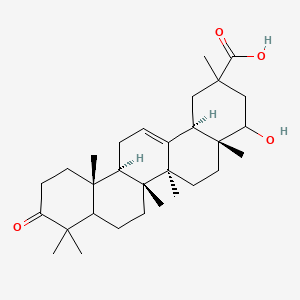
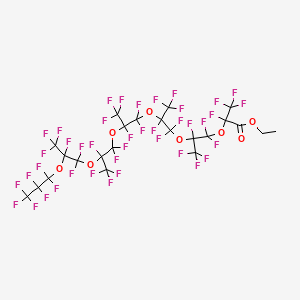
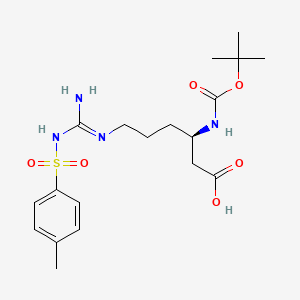
![2,7-Di-tert-butyl-2,7-dihydropyrrolo[3,4-e]isoindole](/img/structure/B596655.png)



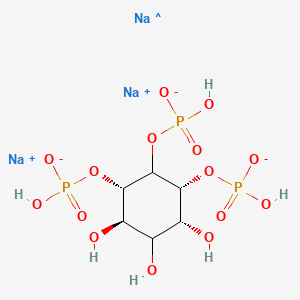

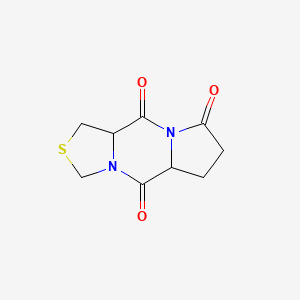
![[(6-tert-Butyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetic acid](/img/structure/B596666.png)
